3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline
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Overview
Description
3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a methoxy group attached to a phenyl ring, which is further connected to a benzoquinoline structure. The unique structural arrangement of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Friedländer synthesis, which utilizes substituted o-aminoacetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials for organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . The compound may also interact with other molecular targets, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the methoxyphenyl and methyl groups.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure.
Uniqueness
3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the benzoquinoline core enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C21H17NO |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C21H17NO/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3 |
InChI Key |
KQDWNLHORHYNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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